molecular formula C9H16INO B14501820 4-Iodo-1-(piperidin-1-YL)butan-1-one CAS No. 64793-93-7

4-Iodo-1-(piperidin-1-YL)butan-1-one

Cat. No.: B14501820
CAS No.: 64793-93-7
M. Wt: 281.13 g/mol
InChI Key: GMEXKZOSHMIJQO-UHFFFAOYSA-N
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Description

4-Iodo-1-(piperidin-1-YL)butan-1-one is an organic compound that features a piperidine ring attached to a butanone backbone with an iodine atom at the fourth position. This compound is part of the piperidine derivatives, which are known for their significant roles in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(piperidin-1-YL)butan-1-one typically involves the reaction of 4-iodobutanone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-(piperidin-1-YL)butan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted piperidinyl butanones.

    Oxidation: Formation of piperidinyl butanoic acids or ketones.

    Reduction: Formation of piperidinyl butanols.

Scientific Research Applications

4-Iodo-1-(piperidin-1-YL)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1-(piperidin-1-YL)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the iodine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

64793-93-7

Molecular Formula

C9H16INO

Molecular Weight

281.13 g/mol

IUPAC Name

4-iodo-1-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C9H16INO/c10-6-4-5-9(12)11-7-2-1-3-8-11/h1-8H2

InChI Key

GMEXKZOSHMIJQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCCI

Origin of Product

United States

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